MSX-122, chemically known as N,N'-(1,4-phenylenebis(methylene))dipyrimidin-2-amine [], is a novel small molecule identified as a partial antagonist of the C-X-C chemokine receptor type 4 (CXCR4) []. This receptor plays a crucial role in cancer metastasis by mediating the homing of tumor cells to distant organ sites []. MSX-122 exhibits unique properties compared to other reported CXCR4 antagonists, particularly its inability to mobilize stem cells, which may offer a safer profile for long-term blockade of metastasis [].
MSX-122 is derived from a structural modification of existing chemokine receptor antagonists. It is identified by the chemical name N,N′-(1,4-phenylenebis(methylene))dipyrimidin-2-amine and has the CAS number 897657-95-3. This compound is notable for being an orally bioavailable non-peptide CXCR4 antagonist, making it distinct from other CXCR4 inhibitors that may require parenteral administration .
The synthesis of MSX-122 involves several key steps that are crucial for constructing its molecular framework:
The molecular structure of MSX-122 features a central benzylamine core flanked by two pyrimidine rings. This design contributes to its binding affinity for CXCR4.
MSX-122 can participate in various chemical reactions, which include:
MSX-122 functions primarily as a partial antagonist of CXCR4, inhibiting its interaction with the ligand CXCL12 (also known as stromal-derived factor 1).
MSX-122 possesses several notable physical and chemical properties:
MSX-122 has significant potential in various scientific applications:
Ongoing research aims to explore combination therapies involving MSX-122 with other chemotherapeutic agents to enhance treatment efficacy against resistant tumor types .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3